N~4~-CYCLOHEPTYL-6-(2-FURYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
Overview
Description
N~4~-Cycloheptyl-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines. This compound is characterized by its unique structure, which includes a cycloheptyl group, a furyl group, and a phenyl group attached to an isoxazolo[5,4-b]pyridine core. The presence of these diverse functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-Cycloheptyl-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, including the formation of the isoxazolo[5,4-b]pyridine core and the subsequent attachment of the cycloheptyl, furyl, and phenyl groups. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions, followed by functional group modifications.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N~4~-Cycloheptyl-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to modify the isoxazolo[5,4-b]pyridine core.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furyl group may yield furan-2-carboxylic acid derivatives, while reduction of the isoxazolo[5,4-b]pyridine core may produce various reduced pyridine derivatives.
Scientific Research Applications
N~4~-Cycloheptyl-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-Cycloheptyl-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(2-Furyl)-1,4-dihydronicotinonitriles: These compounds share the furyl and pyridine fragments and exhibit similar biological activities.
Thiazolo[5,4-b]pyridine derivatives: These compounds have a similar pyridine core and are known for their diverse biological activities.
Uniqueness
N~4~-Cycloheptyl-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide is unique due to its combination of cycloheptyl, furyl, and phenyl groups attached to the isoxazolo[5,4-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-cycloheptyl-6-(furan-2-yl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c28-23(25-17-11-6-1-2-7-12-17)18-15-19(20-13-8-14-29-20)26-24-21(18)22(27-30-24)16-9-4-3-5-10-16/h3-5,8-10,13-15,17H,1-2,6-7,11-12H2,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTIQHNAHQTEPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC(=NC3=C2C(=NO3)C4=CC=CC=C4)C5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.